REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]=1.[Li]C(C)(C)C.C(OC([N:26]1[CH2:31][CH2:30][C:29]2([CH2:36][CH2:35][C:34](=O)[CH2:33][CH2:32]2)[CH2:28][CH2:27]1)=O)(C)(C)C>C1COCC1>[CH3:13][O:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[CH:3]=[C:2]([C:34]1[CH2:35][CH2:36][C:29]3([CH2:30][CH2:31][NH:26][CH2:27][CH2:28]3)[CH2:32][CH:33]=1)[CH:11]=[CH:10]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=CC=C(C=C2C=C1)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.55 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)(C)C
|
Name
|
|
Quantity
|
495 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2(CC1)CCC(CC2)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h at −40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Was prepared
|
Type
|
TEMPERATURE
|
Details
|
to warm up to −10° C
|
Type
|
STIRRING
|
Details
|
stirred for 3 h at 0° C
|
Duration
|
3 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C1=CCC2(CCNCC2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |